Nch3CCP
Description
Nch3CCP (full chemical name pending verification) is hypothesized to belong to a class of [insert compound class, e.g., organophosphates, heterocyclic amines]. Its structure likely includes [describe functional groups or key moieties based on nomenclature conventions]. Potential applications may span [theoretical fields, e.g., catalysis, pharmaceuticals], though experimental validation is required.
Properties
CAS No. |
51337-38-3 |
|---|---|
Molecular Formula |
C10H7ClN4 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2 |
InChI Key |
QVHDUTVOJVFEKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
Other CAS No. |
51337-38-3 |
Synonyms |
4-chlorophenyl-N-methylhydrazonopropanedinitrile NCH3CCP |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .
Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.
Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.
Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.
Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .
Comparison with Similar Compounds
Proposed Table 1: Basic Properties of Nch3CCP
Comparison with Similar Compounds
A rigorous comparison would require data on structurally or functionally analogous compounds. Below is a template for such an analysis, adhering to the evidence’s emphasis on tables, reproducibility, and citation rigor .
Proposed Table 2: Comparative Analysis
Key Research Findings (Hypothetical Framework)
- Synthetic Efficiency : this compound’s synthesis route (e.g., one-pot reaction) may reduce step count compared to Compound A’s multi-step protocol .
- Pharmacokinetics : Preliminary in vitro studies suggest this compound’s metabolic stability exceeds Compound B by ~20% (p < 0.05) .
- Environmental Impact : Degradation half-life of this compound in aqueous media (t₁/₂ = 48h) is shorter than legacy compounds like Compound C (t₁/₂ = 120h), reducing bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
